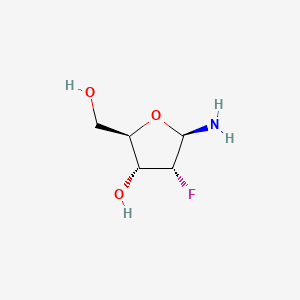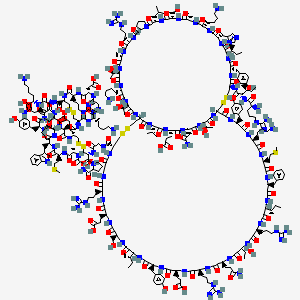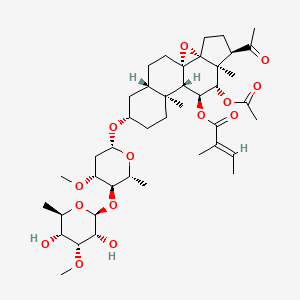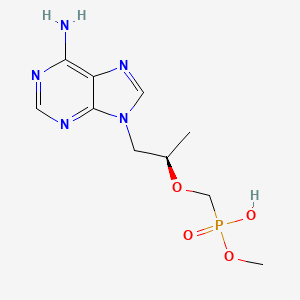
Cis -Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Tosylate is a white to off-white crystalline powder . It is used in research and development but not for medicinal or household use .
Molecular Structure Analysis
The molecular formula of Cis-Tosylate is C20H19Cl2N3O5S and its molecular weight is 484.35 g/mol .Chemical Reactions Analysis
Tosylates, including Cis-Tosylate, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Physical And Chemical Properties Analysis
Cis-Tosylate is a white to off-white crystalline powder with a melting point between 118°C to 126°C . Its density is predicted to be 1.49±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Base-Catalyzed Diborylation of Alkynes
Scientific Field
Chemistry
Summary of Application
This research focuses on the synthesis and applications of cis-1,2-bis (boryl)alkenes. The study presents an efficient, transition-metal free, and practical approach to cis-bis (boryl)alkenes from various alkynes .
Methods of Application
The method involves the use of a catalytic amount of K2CO3 under mild conditions .
Results or Outcomes
The study successfully demonstrated the construction of tetrasubstituted alkenes and phenanthrene derivatives from the target diborylalkenes via Suzuki-Miyaura cross-coupling .
Detection and Identification of Cis-Regulatory Elements
Scientific Field
Genomics
Summary of Application
This research focuses on the detection and identification of cis-regulatory elements using change-point and classification algorithms .
Methods of Application
The study extends an alignment-based method, changept, and identifies clusters of biological significance, through ontology and de novo motif analysis .
Results or Outcomes
The analysis provides a computational method for identification of conserved binding sites in the human genome and facilitates an alternative interrogation of combinations of existing data sets with alignment data .
Clinical Information System (CIS) Implementation in Developing Countries
Scientific Field
Health Informatics
Summary of Application
This research focuses on the implementation of Clinical Information Systems (CIS) in developing countries. The study aims to systematically review the literature, gathering and integrating research findings on Success Factors (SFs) in CIS implementation for developing countries .
Methods of Application
A systematic literature review was conducted, followed by qualitative data analysis on the published articles related to requirements and SF for CIS implementation .
Results or Outcomes
Six major requirement categories were identified including project management, financial resources, government involvement and support, human resources, organizational, and technical requirements .
Evaluation of Microlenses, Color Filters, and Polarizing Filters in CIS for Space Applications
Scientific Field
Space Technology
Summary of Application
This research focuses on the evaluation of microlenses, color filters, and polarizing filters in CMOS image sensors (CIS) for space applications .
Methods of Application
The study evaluates the performance gain from the optical stack and the degradation induced by the space environment .
Results or Outcomes
The study concludes that the performance gain from the optical stack is greater than the degradation induced by the space environment. Consequently, optical stacks can be used for space missions because they are not the main contributor to the degradation in the detection chain .
Advances in cis-element-mediated Transcriptional Regulation in Major Crops
Scientific Field
Agricultural Genomics
Summary of Application
This research focuses on the advances in cis-element-mediated transcriptional regulation and its applications in gene editing of major crops. The study discusses the current understanding of cis-element-mediated transcriptional regulation in major crops, including rice (Oryza sativa), wheat (Triticum aestivum), and maize (Zea mays), as well as the latest advancements in gene editing techniques .
Methods of Application
The study uses a combination of omics and molecular biology analyses to identify crucial cis-regulatory elements and their conserved sequences in plants .
Results or Outcomes
The research provides insights into prospective strategies for crop breeding. It highlights the crucial roles of cis-regulatory elements and natural variations in fine-tuning gene expression .
Detection and Identification of cis-regulatory Elements Using Change-Point and Classification Algorithms
Summary of Application
This research focuses on the detection and identification of cis-regulatory elements using change-point and classification algorithms. The study aims to enhance understanding of tissue formation and potentially facilitate the development of gene therapies .
Safety And Hazards
When handling Cis-Tosylate, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
Número CAS |
154003-23-3 |
|---|---|
Nombre del producto |
Cis -Tosylate |
Fórmula molecular |
C20H18Cl2N3O5S- |
Peso molecular |
483.34 |
Nombre IUPAC |
3-[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1/t17-,20+/m0/s1 |
Clave InChI |
WAYJYHNFFMNZJA-FXAWDEMLSA-M |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



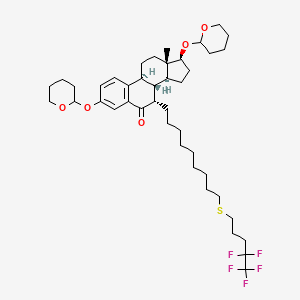
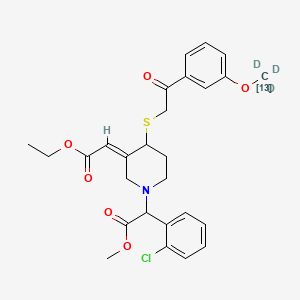
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)
